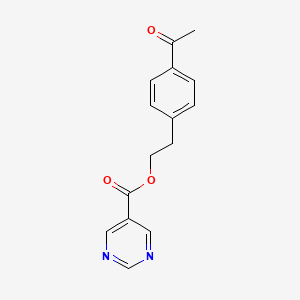![molecular formula C15H15F3N2O2 B12905829 Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- CAS No. 828938-87-0](/img/structure/B12905829.png)
Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C16H17F3N2O It is known for its unique structure, which includes a trifluoroacetyl group and a dihydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Dihydroquinoline Core: The initial step involves the synthesis of the dihydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline core with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The dihydroquinoline moiety can also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide: Unique due to its trifluoroacetyl group and dihydroquinoline core.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances its reactivity and binding affinity, while the dihydroquinoline core provides structural stability and versatility in chemical reactions.
Propiedades
Número CAS |
828938-87-0 |
|---|---|
Fórmula molecular |
C15H15F3N2O2 |
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
N-[2,2-dimethyl-1-(2,2,2-trifluoroacetyl)quinolin-6-yl]acetamide |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
Clave InChI |
FHYAYDQIZMOOOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



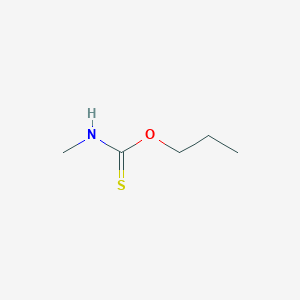

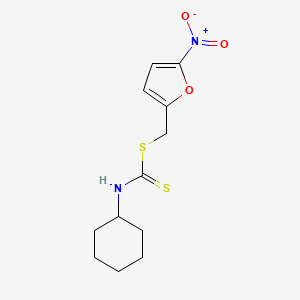
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
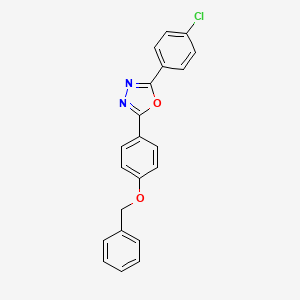
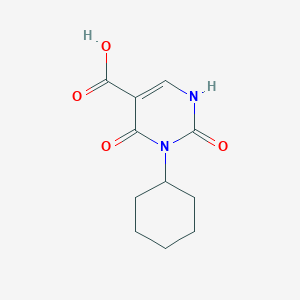

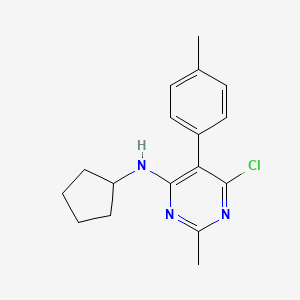
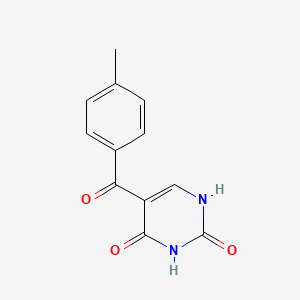
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
